N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide is a chemical compound with a complex structure that includes a phenyl group, a naphthalene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the reaction of naphthalene-1-sulfonyl chloride with 2-phenyl-1,2-ethanediol under basic conditions. The reaction proceeds through nucleophilic substitution, forming the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of various substituted naphthalene sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.
Medicine: The compound has been investigated for its potential therapeutic effects. It may serve as a precursor for drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The phenyl and naphthalene groups contribute to the compound's binding affinity and specificity.
Comparison with Similar Compounds
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide
N-(2-hydroxy-2-phenylpropyl)naphthalene-2-sulfonamide
Uniqueness: N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide is unique due to its specific arrangement of functional groups, which affects its reactivity and biological activity. Its position on the naphthalene ring and the presence of the hydroxyl group contribute to its distinct properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-19(21,16-10-3-2-4-11-16)14-20-24(22,23)18-13-7-9-15-8-5-6-12-17(15)18/h2-13,20-21H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSEBXMJHXKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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